(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride
Description
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine derivative featuring a 4-bromophenyl group attached to a branched butan-1-amine backbone. Its molecular formula is C₁₁H₁₅BrN·HCl, yielding a molecular weight of 277.61 g/mol (calculated). The compound’s stereochemistry (R-configuration) and bromine substituent contribute to its physicochemical and pharmacological properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGWCVSEYLTAU-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl intermediate.
Alkylation: The bromophenyl intermediate undergoes alkylation with a suitable alkyl halide to introduce the methylbutan-1-amine moiety.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Scientific Research Applications
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structure, featuring a bromophenyl group and a methylbutan-1-amine moiety, makes it valuable in both organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound serves as a versatile building block in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- It is used as a building block for synthesizing complex molecules and in studying chiral amines and their reactivity.
- The compound participates in various chemical reactions such as substitution, oxidation, reduction, and coupling reactions. Common reagents include sodium iodide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Biology
- This compound can be employed to study the effects of chiral amines on biological systems.
- It may also serve as a precursor for synthesizing biologically active molecules.
- Research indicates that it can interact with biological targets, influencing cellular signaling pathways and affecting downstream biochemical pathways related to neurotransmission.
Medicine
- This compound is investigated for potential therapeutic applications, specifically in developing new drugs targeting specific receptors or enzymes.
- The compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
Industry
- In the industrial sector, it can be used to produce specialty chemicals and materials, with its structure making it valuable for synthesizing advanced materials with specific properties.
This compound exhibits significant potential in medicinal chemistry and pharmacological applications due to its unique structural characteristics, including a bromophenyl group and a branched alkyl chain. Research indicates that this compound may interact with various biological targets, such as receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the bromine atom and the chiral nature of the compound allow for specific interactions that can significantly influence physiological responses.
Potential Biological Targets
The compound's potential biological targets include:
- Neurotransmitter Receptors : It may modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
Case Studies
Synthesis and Biological Evaluation : A study focused on synthesizing (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine and evaluating its biological activity demonstrated its potential as a pharmacological agent. The study highlighted the importance of chirality in determining the compound's effectiveness against specific biological targets.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities with related compounds:
*Inferred from ethylamine analog ; †Calculated based on molecular formula.
Key Observations:
Halogen Substitution: Bromine (target compound) vs. However, chlorine’s electronegativity may improve hydrogen-bonding interactions in biological targets . The 4-bromophenyl group in the target compound likely confers higher metabolic stability than non-halogenated analogs (e.g., (S)-3-Methyl-1-phenylbutan-1-amine HCl, CAS 1263198-93-1) .
Backbone Modifications :
- Butan-1-amine vs. Ethylamine : The longer butan-1-amine chain in the target compound introduces steric bulk, which may influence receptor binding kinetics compared to shorter-chain analogs like (R)-1-(4-Bromophenyl)ethylamine HCl .
Stereochemistry :
Physicochemical Properties
- Melting Point : The target compound’s melting point (~235–241°C) aligns with its ethylamine analog, suggesting similar crystalline packing efficiency influenced by hydrogen-bonding networks .
- Solubility: The bromine substituent and hydrochloride salt enhance water solubility compared to non-ionic or non-halogenated analogs.
Biological Activity
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine with significant potential in medicinal chemistry and pharmacological applications. Its unique structural characteristics, including a bromophenyl group and a branched alkyl chain, contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrN·HCl
- Molecular Weight : Approximately 242.16 g/mol
- Structural Features : The compound contains a bromine atom in the phenyl ring, which enhances its reactivity compared to similar compounds.
Research indicates that (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the bromine atom and the chiral nature of the compound allow for specific interactions that can significantly influence physiological responses.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has shown that compounds with similar structures can influence cellular signaling pathways. For instance, studies suggest that (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine can affect downstream biochemical pathways related to neurotransmission.
- Pharmacological Applications : The compound is being explored for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine and evaluating its biological activity demonstrated its potential as a pharmacological agent. The study highlighted the importance of chirality in determining the compound's effectiveness against specific biological targets .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the compound can lead to variations in biological activity. For example, altering substituents on the aromatic ring can enhance or reduce receptor affinity and selectivity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
